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A detailed guide for researchers, scientists, and drug development professionals on the
genomic features, functional roles, and expression patterns of the fucosyltransferase genes,
FUT1 and FUT2.

The fucosyltransferase genes, FUT1 and FUT2, are crucial enzymes in the final stages of
synthesizing A and B antigens of the ABO blood group system. These closely related genes,
both located on chromosome 19, exhibit distinct tissue-specific expression and substrate
preferences, leading to differential roles in human physiology and disease. This guide provides
a comprehensive comparison of FUT1 and FUTZ2, presenting quantitative genomic data,
detailing their involvement in cellular signaling, and outlining key experimental protocols for
their comparative analysis.

Genomic and Protein Characteristics

FUT1 and FUT?2 are situated in close proximity on chromosome 19q13.33. While FUT1 is
primarily responsible for the synthesis of the H antigen on the surface of red blood cells, FUT2
governs the expression of this antigen in secretory tissues. A detailed comparison of their
genomic and protein features is presented below.
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Feature FUT1 FUT2

Fucosyltransferase 1 (H blood Fucosyltransferase 2 (secretor
Full Gene Name

group) status included)
HGNC Symbol FUT1 FUT2
Chromosomal Location 19q13.33[1] 19q13.33[2][3][4]
Genomic Coordinates Chr19: 48,748,011-48,755,390  Chr19: 48,695,957-48,705,951
(GRCh38) (reverse strand) (forward strand)[3]
Number of Exons 5[1][5] 2[2][4]
Protein Size (amino acids) 365 343[2][6]
UniProt Accession P19526[7] Q10981

Functional Comparison and Substrate Specificity

The primary functional distinction between the enzymes encoded by FUT1 and FUT2 lies in
their substrate specificity. Both are a(1,2)-fucosyltransferases, meaning they add a fucose
sugar molecule in an a(1,2) linkage to a galactose residue. However, they act on different
precursor chains.

o FUTL1 preferentially fucosylates type 2 chains (Gal1-4GIcNAc-R), which are predominantly
found on the surface of red blood cells and vascular endothelium. This action creates the H
type 2 antigen, the precursor for the A and B blood group antigens on erythrocytes.

o FUT2 primarily acts on type 1 chains (Gal31-3GIcNAc-R), which are abundant in secretory
epithelia. This results in the formation of the H type 1 antigen, which is secreted in bodily
fluids like saliva, mucus, and milk. Individuals with a functional FUT2 gene are known as
"secretors."[8]

Tissue Expression Analysis

The differential expression of FUT1 and FUT2 in various human tissues underpins their distinct
physiological roles. Analysis of data from the Genotype-Tissue Expression (GTEX) project
reveals the following patterns:
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FUT1 Expression (Median FUT2 Expression (Median

Tissue TPM) TPM)

Stomach High Very High[9][10]
Colon - Transverse Moderate Very High[9][10]
Small Intestine - Terminal

leumn Moderate Very High[9]
Lung Moderate Moderate[9][10]
Spleen Low Low[9][10]
Whole Blood Low Very Low[9][10]
Liver Very Low Very Low[9][10]
Pancreas High Low[10]
Salivary Gland Low High[9]

Data sourced from the GTEx Portal. TPM (Transcripts Per Million) is a measure of gene
expression.

Involvement in Cellular Signaling and Host-
Pathogen Interactions

Beyond their roles in the ABO blood group system, FUT1 and FUT2 are implicated in distinct
cellular signaling pathways and host-pathogen interactions.

FUT1 and EGFR/MAPK Signaling

FUT1 has been shown to be involved in the regulation of the Epidermal Growth Factor
Receptor (EGFR)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11][12]
Overexpression of FUTL1 can lead to increased fucosylation of EGFR, which in turn can
enhance receptor activation and downstream signaling through the MAPK cascade. This has
been implicated in promoting cell proliferation and chemoresistance in certain cancers.[11][12]
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FUT1-mediated fucosylation of EGFR activates the MAPK pathway.

FUT2 and Host-Pathogen Interaction

The expression of H antigen in secretions, controlled by FUT2, plays a critical role in host-
pathogen interactions.[2] These secreted glycans can act as attachment sites for various
microbes, including bacteria and viruses. For example, individuals with a functional FUT2 gene
(secretors) are more susceptible to infection by certain strains of norovirus and Helicobacter
pylori, which use the H antigen as a receptor. Conversely, non-secretors (individuals with a
non-functional FUT2 gene) may be resistant to these pathogens but can show increased

susceptibility to others.[8][13]
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FUT2 mediates host-pathogen interaction via H antigen expression.

Experimental Protocols for Comparative Genomics
Multiple Sequence Alignment of FUT1 and FUT2

This protocol outlines the steps to align the protein sequences of FUT1 and FUT2 to identify
conserved regions and functional domains.

Objective: To compare the amino acid sequences of human FUT1 and FUT?2 to identify regions
of similarity and divergence.

Materials:

o FASTA formatted protein sequences of human FUT1 and FUT2 (obtainable from NCBI or
UniProt).
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e Multiple sequence alignment software (e.g., Clustal Omega, MUSCLE).
Procedure:

e Sequence Retrieval: Download the canonical protein sequences for human FUT1 and FUT2
in FASTA format.

e Alignment:

[e]

Open the chosen multiple sequence alignment tool.

[e]

Input the FASTA sequences of FUT1 and FUT2.

(¢]

Set the alignment parameters. Default settings are often suitable for closely related
proteins.

o

Execute the alignment.
e Analysis:
o Examine the alignment output. Identical amino acids will be aligned in the same column.

o Identify conserved domains, which are long stretches of aligned identical or similar amino
acids.

o Note regions of significant differences, which may correspond to differences in substrate
specificity or regulation.

Phylogenetic Analysis of Fucosyltransferase Genes

This protocol describes how to construct a phylogenetic tree to visualize the evolutionary
relationship between FUT1, FUT2, and other fucosyltransferase genes.

Objective: To infer the evolutionary history of FUT1 and FUT2 in the context of the broader
fucosyltransferase gene family.

Materials:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o FASTA formatted protein sequences of FUT1, FUT2, and other related fucosyltransferases
from various species.

» Phylogenetic analysis software (e.g., MEGA, PhyML).
Procedure:

e Sequence Collection: Gather a set of homologous fucosyltransferase protein sequences
from different species. Include both a(1,2)-fucosyltransferases and other fucosyltransferase
subfamilies for a broader context.

o Multiple Sequence Alignment: Perform a multiple sequence alignment of all collected
sequences as described in the previous protocol.

e Phylogenetic Tree Construction:

[¢]

Import the alignment file into the phylogenetic analysis software.

[¢]

Choose a substitution model (e.g., JTT, WAG) that best fits the data. The software can
often recommend the best model.

o

Select a tree-building method (e.g., Maximum Likelihood, Neighbor-Joining).

[e]

Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the
tree topology.

e Tree Visualization and Interpretation:
o The software will generate a phylogenetic tree.
o Analyze the branching pattern. Genes that are more closely related will cluster together.

o Examine the bootstrap values at each node to determine the confidence in the branching
order.
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Workflow for the comparative genomic analysis of FUT1 and FUT2.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol details how to compare the expression levels of FUT1 and FUT2 across different

tissues using qPCR.

Objective: To quantify and compare the mRNA expression levels of FUT1 and FUT2 in various

human tissues.

Materials:

« Total RNA isolated from different human tissues.

* Reverse transcriptase kit for cDNA synthesis.
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e PCR instrument and reagents (e.g., SYBR Green or TagMan probes).
e Primers specific for FUT1, FUT2, and a stable housekeeping gene (e.g., GAPDH, ACTB).
Procedure:

* RNA Quality Control: Assess the integrity and purity of the extracted RNA using
spectrophotometry and gel electrophoresis.

o cDNA Synthesis:

o Reverse transcribe 1-2 pg of total RNA into cDNA using a reverse transcriptase kit
according to the manufacturer's instructions.

» (PCR Reaction Setup:

o Prepare a gPCR master mix containing SYBR Green or TagMan chemistry, forward and
reverse primers for the target gene (FUT1 or FUT2) or the housekeeping gene, and cDNA
template.

o Set up reactions in triplicate for each gene and each tissue sample. Include no-template
controls to check for contamination.

e PCR Run:

o Perform the gPCR reaction in a real-time PCR instrument using a standard thermal cycling
protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and
extension).

o Data Analysis:
o Determine the cycle threshold (Ct) value for each reaction.

o Calculate the relative expression of FUT1 and FUT2 using the AACt method. Normalize
the Ct values of the target genes to the Ct value of the housekeeping gene.

o Compare the normalized expression levels of FUT1 and FUT2 across the different tissues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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